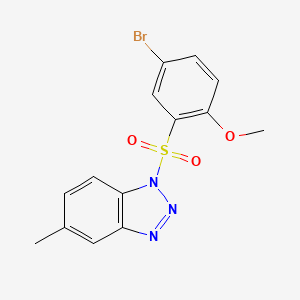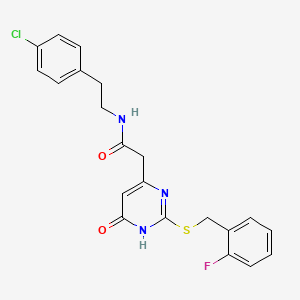
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a heterocyclic compound that likely exhibits interesting photochemical and chemical properties due to the presence of furan and oxadiazole moieties. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on the behavior of similar heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves photochemical reactions and high-temperature reactions. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan can lead to the formation of cycloadducts, as seen in the study where tetrahydrofuro[2,3-b]azetidino[2,1-b]-1,3,4-oxadiazole was produced . Additionally, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was achieved by reacting 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by techniques such as single crystal X-ray diffraction . This method provides detailed information about the arrangement of atoms within a molecule and can be used to deduce the structure of 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes acylation, oxidation, and reactions with N- and S-nucleophilic reagents . The chloromethyl group in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, for example, reacts with various nucleophiles, which suggests that the furan-2-ylmethyl group in the compound of interest may also undergo similar nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability and sensitivity to impact and friction, have been characterized using thermogravimetric analysis (TG), differential scanning calorimetry (DSC), and standardized impact and friction tests . These compounds exhibit moderate thermal stabilities and are generally insensitive to impact and friction, which could imply similar properties for 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[1-(furan-2-ylmethyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.C2H2O4/c1-8-12-11(16-13-8)9-5-14(6-9)7-10-3-2-4-15-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJPDTRDRZWHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3020705.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B3020706.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3020710.png)
![4-amino-N~3~-(4-methoxybenzyl)-N~5~-[3-(trifluoromethyl)benzyl]isothiazole-3,5-dicarboxamide](/img/structure/B3020712.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3020717.png)
![2-O-Tert-butyl 1-O-ethyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B3020718.png)
![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile](/img/structure/B3020719.png)



![5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3020724.png)

